molecular formula C13H13N3O2 B14871805 N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B14871805
M. Wt: 243.26 g/mol
InChI Key: FZDLAGKDDPJRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly as a structural analogue of potent anti-inflammatory agents. This compound belongs to the 6-oxo-1,6-dihydropyridazine-3-carboxamide class, which has been identified as a promising scaffold for developing novel therapeutics. Research on closely related diphenyl analogues, such as the compound J27, has demonstrated remarkable potential in targeting JNK2, a key kinase involved in inflammatory signaling pathways . These analogues have shown efficacy in inhibiting the JNK2-NF-κB/MAPK pathway, leading to a significant decrease in the release of pro-inflammatory cytokines like TNF-α and IL-6 in cellular models . Furthermore, in vivo studies of these structural relatives have indicated remarkable protective effects against acute lung injury (ALI) and sepsis, suggesting a potential new therapeutic avenue for these serious conditions . The 6-oxo-1,6-dihydropyridazine core is also recognized in the design of other biologically active molecules, including carbonic anhydrase inhibitors, highlighting its versatility in drug discovery . This product is intended for research purposes only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult all relevant Safety Data Sheets (SDS) before handling and employ all necessary safety precautions.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide

InChI

InChI=1S/C13H13N3O2/c1-8-3-4-10(9(2)7-8)14-13(18)11-5-6-12(17)16-15-11/h3-7H,1-2H3,(H,14,18)(H,16,17)

InChI Key

FZDLAGKDDPJRJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NNC(=O)C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 2,4-dimethylaniline with ethyl acetoacetate in the presence of a base to form an intermediate acetoacetanilide. This intermediate is then subjected to a cyclocondensation reaction with hydrazine hydrate to form the desired dihydropyridazine compound . The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors in the central nervous system, leading to various biological effects. The compound’s activity is mediated through the inhibition of monoamine oxidases and the modulation of neurotransmitter levels . Additionally, it may interact with other molecular pathways involved in inflammation and cell signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide with structurally related pyridazinone derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Variations and Substituent Effects

Pyridazinone-based carboxamides exhibit diverse biological activities depending on their substitution patterns. Key analogs include:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Synthesis Yield
This compound (Target) 2,4-Dimethylphenyl C₁₄H₁₅N₃O₂* 265.29 Not reported
N-(4-Fluoro-3-(cyclopropylcarbamoyl)phenyl)-1-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 6) 4-Fluoro-3-(cyclopropylcarbamoyl)phenyl, benzyl C₂₈H₂₄FN₅O₃ 505.52 45%
N-(3-Fluoro-4-methoxyphenyl)-1-(3-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 25) 3-Fluoro-4-methoxyphenyl, 3-methoxybenzyl C₂₈H₃₀F₂N₅O₅ 554.22 (HRMS) Not reported
N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide () Phenoxy, phenyl, methoxyimino C₁₉H₁₆N₄O₄ 364.35 Not reported

*Calculated based on structural formula.

  • Lipophilicity and Bioavailability: The target compound’s 2,4-dimethylphenyl group increases hydrophobicity compared to fluoro- or methoxy-substituted analogs (e.g., Compound 6, 25).
  • Steric Effects : The cyclopropylcarbamoyl group in Compound 6 introduces steric bulk, which may hinder rotational freedom but improve specificity for protease active sites .

Physicochemical and Analytical Data

Biological Activity

N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H13N3O2C_{13}H_{13}N_3O_2 and a molecular weight of approximately 243.26 g/mol. It features a pyridazine ring and a carboxamide functional group, which are crucial for its biological activity. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Research indicates that this compound exhibits anti-inflammatory properties. Its mechanism may involve binding to specific enzymes or receptors, modulating their activity to exert therapeutic effects. The exact pathways are still under investigation but suggest interactions with molecular targets involved in inflammatory responses.

Anti-inflammatory Effects

Several studies have evaluated the anti-inflammatory effects of this compound. For instance, it has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The compound's ability to reduce inflammation markers in vitro suggests its potential as a therapeutic agent for inflammatory diseases.

Anticancer Potential

Preliminary investigations into the anticancer activity of this compound indicate promising results. In cell line studies, the compound demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. It was observed to induce apoptosis more effectively than standard chemotherapy agents such as bleomycin .

Case Studies

StudyFindings
Study on Anti-inflammatory Activity The compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating significant anti-inflammatory effects.
Cytotoxicity in Cancer Models Demonstrated higher cytotoxicity in FaDu hypopharyngeal tumor cells compared to bleomycin; induced apoptosis through mitochondrial pathways .

Pharmacological Applications

The potential applications of this compound extend beyond anti-inflammatory and anticancer activities. Its unique structure may allow for further modifications leading to derivatives with enhanced efficacy and specificity for various therapeutic targets.

Q & A

Q. What are the recommended synthetic methodologies for preparing N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide?

A common approach involves coupling a pyridazinone core with substituted phenyl groups via carboxamide bond formation. For example, analogous compounds (e.g., ) were synthesized using nucleophilic substitution or amide coupling reactions. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCI or HATU to form an active ester intermediate.
  • Amine coupling : React with N-(2,4-dimethylphenyl)amine under inert conditions (e.g., nitrogen atmosphere).
  • Purification : Flash chromatography (e.g., 0–100% EtOAc in cyclohexane gradients) followed by trituration with ether to isolate the solid product .

Q. How can the crystal structure of this compound be determined and validated?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) to resolve atomic coordinates. Data collection requires high-quality single crystals .
  • Validation tools : Employ PLATON (via the IUCr CheckCIF service) to assess geometric parameters (bond lengths, angles) and exclude disorders. ORTEP-3 can generate thermal ellipsoid plots for visual validation .

Q. What experimental methods are used to determine its physicochemical properties (e.g., solubility, logP)?

  • Solubility : Use the solubility curve method in water/buffer systems at controlled temperatures (e.g., 25°C). For related compounds, aqueous solubility values range from ~20 mg/L .
  • Partition coefficient (logP) : Apply the shake-flask method with n-octanol/water phases. Centrifuge mixtures, quantify concentrations via HPLC, and calculate logP = log([octanol]/[water]) .

Advanced Research Questions

Q. How can researchers investigate the biological targets and mechanisms of action for this compound?

  • Kinase profiling : Screen against panels of kinases (e.g., JNK2, MAPK) using ATP-competitive binding assays. For example, J27 (a structural analogue) showed JNK2 inhibition via SPR and kinase activity assays .
  • Pathway analysis : Treat cell lines (e.g., THP-1 macrophages) with the compound, then perform Western blotting to assess phosphorylation changes in NF-κB/MAPK pathways .

Q. What strategies are effective for optimizing the structure-activity relationship (SAR) of this scaffold?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to enhance metabolic stability. Compare IC50 values in cellular assays (e.g., IL-6 suppression).
  • Bioisosteric replacement : Replace the carboxamide with ester groups (as in J27) to improve bioavailability. Pharmacokinetic studies (e.g., oral bioavailability in rodents) can validate improvements .

Q. How should in vivo efficacy studies for conditions like sepsis or acute lung injury (ALI) be designed?

  • Animal models : Use LPS-induced ALI in mice. Administer the compound intravenously or orally, then measure lung edema (wet/dry weight ratio) and inflammatory cytokines (TNF-α, IL-6) via ELISA .
  • Dosage optimization : Conduct dose-response studies (e.g., 10–100 mg/kg) with toxicity monitoring (e.g., liver enzymes, body weight). Subacute toxicity experiments (14–28 days) ensure safety .

Methodological Considerations

  • Data contradictions : Structural analogues (e.g., J27) show divergent biological targets (JNK2 vs. proteasome inhibition in ). Confirm target specificity using CRISPR knockout models or competitive binding assays.
  • Crystallographic challenges : If twinning occurs in crystal data, employ SHELXL’s TWIN/BASF commands for refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.